4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid
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Overview
Description
4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid is a chemical compound that belongs to the class of benzoic acids. It is commonly used in medical, environmental, and industrial research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as suprofen and articaine. These compounds share a thiophene framework and exhibit various biological activities .
Uniqueness
4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a benzoic acid moiety with a thiophene ring makes it particularly versatile in various research and industrial applications .
Properties
IUPAC Name |
4-methyl-3-(thiophene-2-carbonylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-8-4-5-9(13(16)17)7-10(8)14-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUFFVMRPBNBPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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